molecular formula C25H18FNO4S2 B5046785 [2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-fluorobenzoate

[2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-fluorobenzoate

Cat. No.: B5046785
M. Wt: 479.5 g/mol
InChI Key: CTVBYBRAAKZMOQ-HMAPJEAMSA-N
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Description

[2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-fluorobenzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-fluorobenzoate typically involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the methoxy and fluorobenzoate groups, and the final coupling reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and pH, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can lead to a wide range of derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-fluorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy as a drug candidate for treating specific diseases or conditions, focusing on its pharmacokinetics and pharmacodynamics.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or materials with unique properties. Its reactivity and functional groups make it a versatile component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-fluorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-fluorobenzoate apart is its unique combination of functional groups and structural features. This uniqueness allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds.

Properties

IUPAC Name

[2-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FNO4S2/c1-15-5-3-4-6-19(15)27-23(28)22(33-25(27)32)14-16-7-12-20(21(13-16)30-2)31-24(29)17-8-10-18(26)11-9-17/h3-14H,1-2H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVBYBRAAKZMOQ-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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